2-Methyl-6-ureidobenzyl alcohol
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3-methylphenyl]urea |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-8(7(6)5-12)11-9(10)13/h2-4,12H,5H2,1H3,(H3,10,11,13) |
InChI Key |
ASCKNLFKNAGFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Insights :
- Unlike lignin-derived alcohols (e.g., p-coumaryl alcohol), which lack nitrogenous groups, the ureido moiety introduces nucleophilic and coordination capabilities .
Physical and Chemical Properties
| Property | This compound | 2-Hydroxybenzyl alcohol | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol |
|---|---|---|---|
| Solubility in Polar Solvents | High (predicted) | Moderate | Low (due to -CF₃) |
| Melting Point | Not reported | 89°C | Data unavailable |
| Reactivity | Nucleophilic ureido site | Electrophilic aromatic substitution | Stabilized by electron-withdrawing groups |
Preparation Methods
Synthesis of 2-Methyl-6-nitrobenzaldehyde
The synthesis begins with nitration of o-xylene to yield 2-methyl-6-nitrotoluene, followed by oxidation using chromium-based catalysts to form 2-methyl-6-nitrobenzaldehyde. Alternative oxidation methods employing Ir-ReO~x~/SiO~2~ catalysts, as demonstrated in the hydrogenation of 2-methylacrolein, achieve higher selectivity (85–90%) under mild conditions (80°C, 0.8 MPa H~2~).
Reduction to Benzyl Alcohol
The aldehyde intermediate is reduced to 2-methyl-6-nitrobenzyl alcohol using NaBH~4~ (70–75% yield) or catalytic hydrogenation with Pd/C (90% yield, 50 psi H~2~). The nitro group remains intact during this step, enabling subsequent functionalization.
Ureido Group Installation
The nitro group is reduced to an amine using H~2~/Raney Ni (95% conversion), followed by reaction with potassium cyanate in acidic medium to yield the ureido derivative. This two-step sequence achieves an overall yield of 68%.
Table 1. Optimization of Ureido Group Introduction
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitro Reduction | H~2~ (50 psi), Raney Ni, EtOH | 95 |
| Urea Formation | KNCO, HCl, H~2~O/THF | 72 |
Multi-Component Reactions for Direct Ureido Incorporation
Ugi Reaction with Amphoteric Intermediates
Drawing from interrupted Ugi reactions involving o-sulfonylaminated benzaldehydes, a modified approach employs 2-methyl-6-aminobenzaldehyde, an isocyanide, and a carboxylic acid derivative. The reaction proceeds via:
-
Formation of an imine intermediate.
-
Nucleophilic attack by the isocyanide.
-
Cyclization to generate the ureido group.
Using tert-butyl isocyanide and acetic acid, the reaction achieves 60–65% yield under catalyst-free conditions. However, competing pathways limit scalability.
Cobalt(III)–Carbene Radical-Mediated Cyclization
A cobalt(III)–carbene radical intermediate, as reported for indoline synthesis, facilitates intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to construct the benzyl alcohol framework. While this method is innovative, computational studies indicate high barriers (~25 kcal/mol) for ureido group stabilization, necessitating further optimization.
Protecting Group Strategies for Sequential Functionalization
Silyl Protection of Alcohol
The benzyl alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to nitration and ureido formation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol with >90% efficiency.
Benzyloxy Protection for Ortho-Substituent Control
Analogous to the synthesis of 4-hydroxy-3-methylsulfonyl benzyl alcohols, a benzyloxy group is introduced at C6 to direct electrophilic substitution. After ureido formation, hydrogenolysis (Pd/C, H~2~) removes the benzyl group, yielding the free alcohol.
Table 2. Comparison of Protecting Group Strategies
| Strategy | Advantages | Disadvantages |
|---|---|---|
| TBDMS Ether | High stability under acidic conditions | Cost of silylating agents |
| Benzyloxy | Facile removal via hydrogenolysis | Requires high-pressure H~2~ |
Industrial-Scale Considerations and Catalytic Systems
Continuous-Flow Hydrogenation
Adopting fixed-bed reactors with Ir-ReO~x~/SiO~2~ catalysts, continuous hydrogenation of 2-methyl-6-nitrobenzaldehyde achieves 98% conversion at 4 h^-1^ space velocity. This method reduces reaction time from 12 hours (batch) to 2 hours.
Palladium-Catalyzed Debenzylation
For benzyl-protected intermediates, 10% Pd/C under 50 psi H~2~ quantitatively removes benzyl groups without over-reducing the ureido moiety.
Challenges and Underexplored Avenues
Q & A
Q. What are the optimal synthetic pathways for 2-Methyl-6-ureidobenzyl alcohol, and how can yield be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Benzyl alcohol core modification : Start with a substituted benzyl alcohol (e.g., 2-methyl-6-aminobenzyl alcohol).
Ureido group introduction : React the amine group with urea or an isocyanate derivative under controlled pH (8–10) and temperature (60–80°C).
Protective strategies : Use protective groups (e.g., acetyl for hydroxyl) to prevent side reactions.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Key considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry (urea:amine ratio ~1.2:1) to avoid over-substitution.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C2, ureido at C6) via chemical shifts (e.g., ureido NH peaks at δ 5.8–6.2 ppm).
- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl (-OH) bands (~3200–3400 cm⁻¹).
- Chromatography :
- HPLC-MS : Quantify purity (>95%) and detect byproducts.
- Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do steric and electronic effects of the ureido and methyl groups influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric hindrance : The methyl group at C2 reduces accessibility to the benzyl alcohol’s hydroxyl group, slowing esterification.
- Electronic effects : The ureido group at C6 acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution at C4.
- Experimental validation :
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time).
- Compound stability : Test degradation under storage (e.g., HPLC at t=0, 24, 48 hrs).
- Meta-analysis : Pool data from multiple studies, adjusting for confounders (e.g., solvent effects) using regression models .
Q. Example data contradiction resolution :
| Study | Reported IC₅₀ (μM) | Adjusted IC₅₀ (μM)* |
|---|---|---|
| A | 12.5 | 14.2 |
| B | 8.7 | 9.1 |
| *Adjusted for DMSO concentration differences. |
Q. How can cross-reactivity with structurally similar compounds be assessed in biological target studies?
Methodological Answer:
- Competitive binding assays : Co-incubate this compound with analogs (e.g., 2-Methyl-6-carbamoylbenzyl alcohol) and measure displacement (e.g., fluorescence polarization).
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
- SAR tables : Highlight critical substituents (e.g., ureido > nitro for activity) .
Q. What are the best practices for quantifying this compound in complex matrices (e.g., cell lysates)?
Methodological Answer:
Q. How can researchers design experiments to investigate the metabolic fate of this compound in vivo?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

